Ethyl 2-(3,4-dichlorophenoxy)butanoate
Overview
Description
Ethyl 2-(3,4-dichlorophenoxy)butanoate is a chemical compound with the CAS Number: 1378309-19-3 . It has a molecular weight of 277.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C12H14Cl2O3/c1-3-11(12(15)16-4-2)17-8-5-6-9(13)10(14)7-8/h5-7,11H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Advanced Oxidation Processes for Wastewater Treatment : Research by Sun, Y. and Pignatello, J. (1993) identified transient products formed during the mineralization of 2,4-Dichlorophenoxyacetic acid by Fe3+-catalyzed hydrogen peroxide, both in the dark and under UV light. This study is significant for understanding the degradation pathways of compounds related to Ethyl 2-(3,4-dichlorophenoxy)butanoate in wastewater treatment processes (Sun & Pignatello, 1993).
Crystal Structure Analysis : A study conducted by Chandini K. M. et al. (2022) focused on the synthesis and crystallization of a compound similar to this compound. The research provides insights into the structural properties and interaction energies of such compounds, contributing to a deeper understanding of their molecular behavior (Chandini K. M. et al., 2022).
Herbicide Studies : Beydon, D. et al. (2014) explored the percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid, which is structurally related to this compound. This research is pertinent in understanding the behavior of such compounds when exposed to skin, which has implications for safety and environmental impact (Beydon et al., 2014).
Mechanism of Action
Ethyl 2-(3,4-dichlorophenoxy)butanoate is known as 2,4-dichlorophenoxybutyric acid ethyl ester and is a herbicide commonly used in agriculture. It belongs to the phenoxy herbicide family, which is used to control broadleaf weeds.
Safety and Hazards
This compound has several hazard statements including H302, H317, H400, and H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-11(12(15)16-4-2)17-8-5-6-9(13)10(14)7-8/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOOMZHJBFIUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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